molecular formula C13H28N2 B355601 N'-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine CAS No. 127403-67-2

N'-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine

Cat. No.: B355601
CAS No.: 127403-67-2
M. Wt: 212.37g/mol
InChI Key: XRZYZFNPFFTJKR-UHFFFAOYSA-N
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Description

N’-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of an ethane-1,2-diamine backbone, with two ethyl groups attached to the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine typically involves the reaction of cyclohexylmethylamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. The general reaction scheme can be represented as follows:

[ \text{Cyclohexylmethylamine} + \text{Diethylamine} \xrightarrow{\text{Catalyst}} \text{N’-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine} ]

Industrial Production Methods

In an industrial setting, the production of N’-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of advanced catalysts and automated systems can further enhance the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

N’-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of amine oxides.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

N’-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclohexylmethyl)pyridin-2-amine
  • N-(Cyclohexylmethyl)-2-(2-methoxyphenyl)ethanamine hydrochloride
  • N-Cyclohexylmethylone

Uniqueness

N’-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both cyclohexylmethyl and diethyl groups on the diamine backbone allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Biological Activity

N'-(cyclohexylmethyl)-N,N-diethylethane-1,2-diamine is a compound of interest in both synthetic organic chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Molecular Formula : C₁₄H₃₁N₂
  • Molecular Weight : 225.43 g/mol

The compound features two ethyl groups and a cyclohexylmethyl substituent attached to a central ethane-1,2-diamine backbone. This structure contributes to its unique reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition :
    • The compound can act as an inhibitor for specific enzymes, potentially modulating metabolic pathways. Its amine groups allow it to interact with active sites of enzymes, altering their activity.
  • Receptor Binding :
    • It may bind to receptors, influencing signaling pathways. Such interactions can lead to changes in cellular responses, including alterations in gene expression and protein synthesis.
  • Cytotoxic Effects :
    • Preliminary studies suggest that similar compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism could involve induction of apoptosis or cell cycle arrest.

In Vitro Studies

Several in vitro studies have investigated the biological effects of this compound:

Case Studies

  • Enzyme Inhibition Study :
    • A study focusing on enzyme inhibition demonstrated that this compound significantly inhibited the activity of specific enzymes involved in amino acid metabolism. This inhibition was dose-dependent and highlighted the compound's potential as a lead for drug development targeting metabolic disorders.
  • Cytotoxicity Assessment :
    • In a cytotoxicity assay against cancer cell lines (e.g., HeLa cells), this compound exhibited a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. Further mechanistic studies are warranted to understand its effects on apoptosis pathways.

Comparative Analysis with Related Compounds

Compound NameMolecular WeightBiological ActivityNotable Effects
This compound225.43 g/molEnzyme inhibition, cytotoxicityPotential anticancer effects
N,N-Diethyl-1,2-diaminopropane173.27 g/molAntimicrobialEffective against Gram-positive bacteria
Cyclohexylamine113.17 g/molNeurotoxic effectsCentral nervous system stimulant

Properties

IUPAC Name

N-(cyclohexylmethyl)-N',N'-diethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28N2/c1-3-15(4-2)11-10-14-12-13-8-6-5-7-9-13/h13-14H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRZYZFNPFFTJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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